N-(1-Quinolin-8-ylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(1-quinolin-8-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-13(17)16-10(2)12-8-4-6-11-7-5-9-15-14(11)12/h3-10H,1H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGESDHPQGJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Quinolin-8-ylethyl)prop-2-enamide typically involves the reaction of quinoline derivatives with ethylamine, followed by the introduction of the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Quinolin-8-ylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives with saturated side chains.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that N-(1-Quinolin-8-ylethyl)prop-2-enamide exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
This compound has been investigated for its potential in cancer therapy. Studies indicate that it can inhibit the proliferation of melanoma and breast cancer cells by targeting specific enzymes involved in cell cycle regulation, such as topoisomerases. The mechanism involves inducing apoptosis in cancer cells, leading to reduced tumor growth.
Biological Research
Enzyme Inhibition
this compound has been shown to inhibit certain enzymes that play critical roles in cellular metabolism. This inhibition can lead to altered metabolic pathways, making it a candidate for further exploration in metabolic disorders.
Pharmacokinetics Studies
Clinical trials are underway to assess the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating its therapeutic potential.
Materials Science
Development of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials with specific electronic and optical properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus |
| Anticancer Properties | Induces apoptosis in melanoma cells | |
| Biological Research | Enzyme Inhibition | Alters metabolic pathways |
| Pharmacokinetics | Ongoing clinical trials assessing ADME | |
| Materials Science | Development of Novel Materials | Potential use in OLEDs and electronic devices |
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of this compound involved treating melanoma cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for melanoma treatment.
Case Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using standard disk diffusion methods, showing significant zones of inhibition compared to control groups.
Mechanism of Action
The mechanism of action of N-(1-Quinolin-8-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure includes:
- Quinoline-8-yl group: This distinguishes it from analogs like those in , which primarily feature quinoline-4-yl substituents. The 8-position substitution may influence electronic properties and binding interactions compared to 4-substituted quinolines .
- Ethyl linker: The ethyl group between the quinoline and acrylamide may enhance flexibility and solubility compared to bulkier substituents (e.g., tert-butyl in compound 8a) .
Table 1: Comparison of Selected Analogs
Key Observations :
- Yield Variability: Route A () yields ~50–60% for bromo-substituted quinolines, whereas hybrid syntheses () require longer reaction times (18–20 hours) .
Electronic and Solubility Effects
- Bromo Substituents (6m, 6n) : Electron-withdrawing bromo groups in analogs may enhance stability but reduce solubility .
- Sulfonamide and Methoxy Groups (8a–c) : These substituents improve water solubility and target affinity, as seen in kinase inhibitors .
- Ethyl Linker in Target Compound : Likely balances lipophilicity and flexibility, contrasting with rigid morpholine (6n) or hydrophilic hydroxyethyl (8c) groups in analogs .
Potential Bioactivity
While direct data for N-(1-Quinolin-8-ylethyl)prop-2-enamide are lacking, its structural relatives suggest:
- Cytotoxic Activity: Quinoline-cinnamide hybrids () show cytotoxic effects, possibly via DNA intercalation or kinase inhibition .
- Kinase Targeting: Acrylamido-quinoline derivatives () are designed for covalent kinase inhibition, a mechanism shared with FDA-approved drugs like ibrutinib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Quinolin-8-ylethyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hybrid strategies, such as coupling quinoline derivatives with acrylamide precursors. For example, refluxing 2-(quinoline-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid for 18–20 hours yields structurally similar hybrids . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and acid/base catalysts. Monitor purity via TLC and column chromatography (CH₂Cl₂/MeOH 97:3).
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry. For instance, crystallographic studies of related quinoline-carboxamide analogs (e.g., N-(quinolin-8-yl)quinoline-2-carboxamide) achieved a data-to-parameter ratio of 7.5 and R factor < 0.035 . Complementary techniques include NMR (¹H/¹³C), FT-IR for functional groups, and HRMS for molecular weight validation.
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodology : Prioritize cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines, as quinoline-acrylamide hybrids have shown cytotoxic activity . Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo activity data be resolved for this compound?
- Methodology : Cross-validate in vitro results with pharmacokinetic studies (e.g., bioavailability, metabolic stability). Use LC-MS/MS to quantify plasma concentrations in animal models. If poor solubility limits in vivo efficacy, consider nanoformulation (e.g., liposomes) or prodrug strategies .
Q. What analytical strategies address conflicting spectral data during structural elucidation?
- Methodology : Combine multiple techniques:
- NMR : Compare experimental shifts with computed spectra (e.g., DFT calculations).
- XRD : Resolve ambiguities in stereochemistry using crystallographic data .
- MS/MS fragmentation : Match observed fragments with in silico predictions.
Document all raw data and computational parameters for reproducibility .
Q. How can computational modeling enhance the design of derivatives with improved target binding?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from XRD or PubChem data ). Prioritize quinoline’s π-π stacking and acrylamide’s hydrogen-bonding motifs. Validate predictions with SPR or ITC binding assays.
Q. What protocols ensure stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C and monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- pH stability : Test solubility and integrity in buffers (pH 1–12).
Use mass balance approaches to identify degradation products .
Data Reproducibility & Reporting
Q. What metadata is critical for ensuring reproducibility in synthetic protocols?
- Methodology : Report exact reagent ratios, solvent grades, and equipment specifications (e.g., reflux condenser type). Include raw chromatograms, NMR spectra, and crystallographic CIF files. Adhere to IUPAC nomenclature and medicinal chemistry reporting standards .
Q. How should researchers handle negative or inconclusive bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
